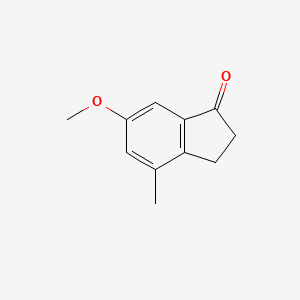

6-Methoxy-4-methyl-indan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

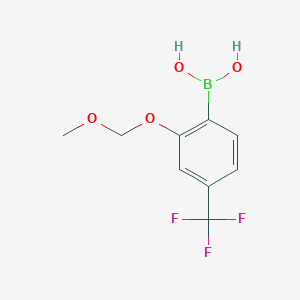

“6-Methoxy-4-methyl-indan-1-one” is an organic compound . It has a molecular formula of C11H12O2 . It is a derivative of indanone, a class of compounds that have been synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone .

Synthesis Analysis

The synthesis of indanone derivatives, including “this compound”, has been a subject of research for many years . More than 100 synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula, C11H12O2 . The ChemSpider database provides a detailed view of its structure .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 176.21 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Energetic Characterization in Biomass Degradation

6-Methoxy-4-methyl-indan-1-one, along with its derivatives, has been studied for its energetic characteristics crucial in biomass degradation processes. The combustion and sublimation enthalpies of these compounds were determined using calorimetric techniques, providing insights into their energetic properties. Computational methodologies further established their molecular structures and evaluated the enthalpic effects of methoxy and methyl group substitutions on the indanone structure. These studies are instrumental in understanding the role of such derivatives in biomass conversion and degradation, potentially aiding in the development of more efficient energy sources (Silva, Lima, & Ribeiro da Silva, 2018).

Tubulin Polymerization Inhibition for Cancer Treatment

Research into the antiproliferative activities of indanone derivatives, including this compound, has highlighted their potential in cancer treatment. Specifically, these compounds have shown promise in inhibiting tubulin polymerization, a critical process in cell division. Such inhibition can arrest cancer cell growth, making these derivatives valuable in the development of anticancer therapies. The synthesis of these compounds from indanones and their biological activity evaluation underscores the importance of chemical modifications in enhancing therapeutic effects (Minegishi et al., 2015).

Fluorescent Labeling for Biomedical Analysis

This compound is also a precursor to novel fluorophores with applications in biomedical analysis. These fluorophores exhibit strong fluorescence across a wide pH range, making them suitable for various analytical applications in biological systems. Their stability and high fluorescence quantum yield allow for sensitive detection methods in the study of cellular and molecular processes. The development of these compounds for fluorescent labeling represents a significant advancement in bioanalytical techniques, offering tools for enhanced visualization and quantification in research and diagnostic applications (Hirano et al., 2004).

Future Directions

properties

IUPAC Name |

6-methoxy-4-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(13-2)6-10-9(7)3-4-11(10)12/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKMPRDPHSDNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)